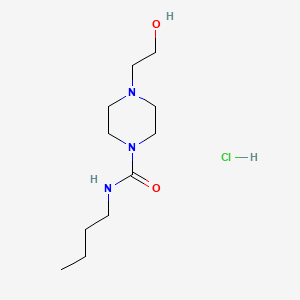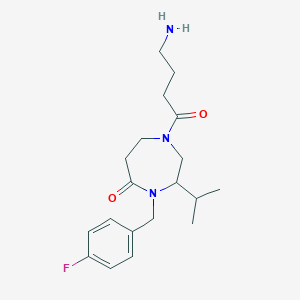![molecular formula C17H17N5O2 B5321321 N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide, commonly referred to as PI3Kδ inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
PI3Kδ inhibitor works by selectively inhibiting the PI3Kδ isoform, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and survival. The inhibition of PI3Kδ leads to the suppression of downstream signaling pathways such as AKT and mTOR, which are involved in cell proliferation and survival. This results in the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects:
PI3Kδ inhibitor has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of immune responses in autoimmune diseases, and the inhibition of inflammatory responses. Additionally, PI3Kδ inhibitor has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PI3Kδ inhibitor has several advantages for lab experiments, including its selectivity for the PI3Kδ isoform, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, PI3Kδ inhibitor also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research and development of PI3Kδ inhibitor. One potential direction is the investigation of its use in combination with other therapeutic agents for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of PI3Kδ inhibitor for cancer and autoimmune diseases. Finally, the development of new and more potent PI3Kδ inhibitors is another potential future direction for the field of scientific research.
Méthodes De Synthèse
The synthesis of PI3Kδ inhibitor involves several steps, including the reaction of 4-bromoanisole with 2-aminopyrimidine to form 2-(4-bromoanisyl)pyrimidine. The resulting compound is then reacted with 4-(1H-imidazol-1-yl)phenol to form 2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethanol. Finally, the compound is converted to N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide by reacting with acetic anhydride.
Applications De Recherche Scientifique
PI3Kδ inhibitor has been studied extensively in various scientific research fields, including cancer treatment, autoimmune diseases, and inflammation. The inhibitor has been shown to selectively target the PI3Kδ isoform, which plays a crucial role in the development of B cells and T cells. Therefore, PI3Kδ inhibitor has been investigated as a potential therapeutic agent for cancer treatment, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Additionally, PI3Kδ inhibitor has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-[2-(4-pyrimidin-2-yloxyphenyl)imidazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13(23)18-9-11-22-12-10-19-16(22)14-3-5-15(6-4-14)24-17-20-7-2-8-21-17/h2-8,10,12H,9,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHKWUJPOBNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)
![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)



![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)